Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol structure
953046-62-3 structure
Product Name:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Número CAS:953046-62-3
MF:C10H8FNO2
Megavatios:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
Update Time:2025-05-20

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
    • [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
    • 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
    • [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
    • IIYKJLFWWAQROU-UHFFFAOYSA-N
    • STL414849
    • SBB073373
    • 6405AC
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol
    • SY036327
    • ST45255963
    • [3-(2-Fluoro
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
    • [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
    • EN300-232444
    • CS-0085277
    • SCHEMBL4275449
    • AC-29574
    • C10H8FNO2
    • [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
    • DA-40157
    • [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
    • 953046-62-3
    • AKOS005169233
    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
    • MFCD09701311
    • DTXSID60678946
    • CS-12052
    • SB40209
    • MDL: MFCD09701311
    • Renchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
    • Clave inchi: IIYKJLFWWAQROU-UHFFFAOYSA-N
    • Sonrisas: FC1C(C2C=C(CO)ON=2)=CC=CC=1

Atributos calculados

  • Calidad precisa: 193.05390666g/mol
  • Masa isotópica única: 193.05390666g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 191
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.3
  • Xlogp3: 1.3

Propiedades experimentales

  • Denso: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very 微溶 (0.75 g/L) (25 ºC),

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM130235-1g
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%
1g
$311 2021-08-05
TRC
F590008-10mg
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
10mg
$ 50.00 2022-06-05
TRC
F590008-50mg
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
50mg
$ 70.00 2022-06-05
TRC
F590008-100mg
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
100mg
$ 115.00 2022-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY036327-0.25g
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
953046-62-3 ≥95%
0.25g
¥374.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY036327-1g
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
953046-62-3 ≥95%
1g
¥1460.00 2025-04-11
Chemenu
CM130235-250mg
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%+
250mg
$113 2024-07-18
Chemenu
CM130235-1g
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%+
1g
$419 2024-07-18
Apollo Scientific
PC200593-1g
[3-(2-Fluorophenyl)isoxazol-5-yl]methanol
953046-62-3 96%
1g
£550.00 2023-09-02
abcr
AB449992-250 mg
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
250MG
€231.60 2022-03-24

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Pyridine ;  1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 - 4 h, 50 - 60 °C
Referencia
Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists
Landge, Kamalkishor P.; Oh, Ji Seon; Pae, Ae Nim; Park, Woo Kyu; Gong, Jae Yang; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: Triethylamine
Referencia
Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition
Zheng, Ran; Feng, Fan; Zhang, Zhihui; Fu, Jiaxu; Su, Qing; et al, Molecular Diversity, 2020, 24(2), 423-435

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Referencia
A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring
Zhang, Dawei; Zhang, Yumin; Zhao, Tianqi; Li, Jing; Hou, Yaya; et al, Tetrahedron, 2016, 72(22), 2979-2987

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium hypochlorite Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Referencia
Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine
Hu, Dejin; Liu, Sufang; Huang, Tonghui; Tu, Haiyang; Li, Weiguo; et al, Youji Huaxue, 2010, 30(9), 1366-1371

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Chlorosuccinimide ;  45 min, 60 °C
1.3 Reagents: Triethylamine ;  16 h, 60 °C
Referencia
Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Zinc chloride
Referencia
An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation
Zhang, Dawei; Chen, Xiaodong; Guo, Xue; Zhang, Yumin; Hou, Yaya; et al, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ;  25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ;  0 °C → reflux
Referencia
Nicotinic acid derivative useful in treatment of cancer and its preparation
, China, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Preparation of quinoline derivatives and their application as anticancer agents
, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Número de pedido:A859094
Estado del inventario:in Stock
Cantidad:1g/5g/500mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:16
Precio ($):327.0/1306.0/218.0/163.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
A859094
Pureza:99%/99%/99%/99%
Cantidad:1g/5g/500mg/250mg
Precio ($):327.0/1306.0/218.0/163.0